molecular formula C20H16N6O5S2 B2855872 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 476275-25-9

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2855872
CAS No.: 476275-25-9
M. Wt: 484.51
InChI Key: IGHDBJLIUHZHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative offered for research use in neuroscience and medicinal chemistry. Compounds within this structural class are of significant interest for their potential effects on the central nervous system (CNS). Structurally related N-(benzothiazol-2-yl)benzamide analogs have demonstrated potent biological activity, including anticonvulsant properties in experimental models without showing neurotoxicity in screening studies . The core N-(thiazol-2-yl)-benzamide scaffold has been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs act as negative allosteric modulators, providing researchers with valuable tools to explore the physiological functions of this poorly understood ligand-gated ion channel . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O5S2/c21-9-1-11-25(12-2-10-22)33(30,31)16-6-3-14(4-7-16)19(27)24-20-23-17-8-5-15(26(28)29)13-18(17)32-20/h3-8,13H,1-2,11-12H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHDBJLIUHZHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a nitro-substituted benzaldehyde under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with bis(2-cyanoethyl)amine in the presence of a suitable catalyst.

    Coupling with Benzamide: The final step involves coupling the benzothiazole-sulfamoyl intermediate with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamide derivatives.

    Hydrolysis: Amine and carboxylic acid derivatives.

Scientific Research Applications

The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. The nitro group in this compound could enhance its cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A related benzothiazole compound was tested against human breast cancer cells, showing a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The sulfamoyl group may also impart antimicrobial activity to the compound. Analogous compounds have shown efficacy against a range of bacteria and fungi.

  • Case Study 2 : A sulfamoyl derivative demonstrated potent activity against Staphylococcus aureus, suggesting that this compound could be explored for developing new antibiotics.

Drug Design and Development

The structural attributes of this compound make it a candidate for further modifications aimed at optimizing pharmacological properties. Structure-activity relationship (SAR) studies can provide insights into how variations in the chemical structure affect biological activity.

Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance the thermal stability and mechanical properties of materials.

  • Data Table 1: Thermal Properties of Modified Polymers
Polymer TypeModificationThermal Stability (°C)Mechanical Strength (MPa)
PolyethyleneControl8025
PolyethyleneWith Compound12035
PolystyreneControl9030
PolystyreneWith Compound13040

Coatings and Adhesives

The compound's chemical properties may also lend themselves to applications in coatings that require enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzothiazole moiety may also play a role in binding to specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure can be compared to analogs with modifications in two key regions:

Benzothiazole Ring Substituents: Nitro vs. Methyl/Halogen Groups: describes a 4-methylbenzothiazole analog, while and list derivatives with 3-ethyl-6-methyl and 4-phenyl substitutions. The nitro group in the target compound may confer greater polarity and metabolic stability compared to alkyl or aryl groups .

Sulfamoyl Side Chain: bis(2-cyanoethyl) vs. Methoxyethyl/Cyclohexyl Groups: Compounds like LMM5 (benzyl(methyl)sulfamoyl) and ’s methoxyethyl-substituted analog highlight the role of sulfamoyl substituents in modulating solubility and steric bulk. The cyanoethyl groups in the target compound may enhance hydrophobicity compared to methoxyethyl derivatives .

Physicochemical Properties

Although melting points and spectral data for the target compound are unavailable, trends from analogous compounds () suggest:

Compound Substituents (Benzothiazole) Sulfamoyl Group Molecular Weight (g/mol) Melting Point (°C)
Target Compound 6-nitro bis(2-cyanoethyl) ~453.5* Not reported
4-Methyl derivative () 4-methyl bis(2-cyanoethyl) 453.535 Not reported
3-Ethyl-6-methyl derivative () 3-ethyl, 6-methyl bis(2-cyanoethyl) Not reported Not reported
5f () 4-fluoro 2-oxotetrahydrofuran-3-yl ~400 (estimated) 236–237

*Calculated based on molecular formula C₂₁H₁₈N₆O₅S₂.

  • Thermal Stability : Fluorinated benzamides (e.g., 5f in ) exhibit higher melting points (236–237°C), suggesting stronger intermolecular forces than alkyl-substituted analogs .
  • Spectral Characteristics : ¹H/¹³C NMR and mass spectra () indicate distinct shifts for nitro vs. fluoro/chloro groups, aiding structural differentiation.

Computational and Drug-Likeness Profiles

highlights computational tools (e.g., Molinspiration) for predicting logP, solubility, and toxicity. Key considerations for the target compound:

  • Toxicity : Nitro groups can form reactive metabolites, necessitating further studies on metabolic stability .

Biological Activity

The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core substituted with a nitro group and a sulfamoyl moiety. The presence of the bis(2-cyanoethyl) group enhances its solubility and reactivity, potentially influencing its biological interactions.

Research indicates that compounds similar to This compound may exhibit various mechanisms of action:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, related benzothiazole compounds have demonstrated inhibitory effects on CDK5, impacting cellular proliferation and apoptosis .
  • Antimicrobial Activity : Benzothiazole derivatives have been reported to possess antimicrobial properties against various pathogens. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .

Antitumor Activity

Several studies have highlighted the antitumor potential of benzothiazole derivatives. The compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, related compounds have shown efficacy against cancer cell lines such as MCF-7 and MDA-MB-231, with enhanced effects when combined with traditional chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Benzothiazole derivatives are also noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

StudyFindings
Liu et al. (2013)Evaluated the biological activities of pyrazole derivatives, including those with benzothiazole moieties.Identified significant antitumor and anti-inflammatory activities.
Melánová et al. (2016)Investigated the mechanism of action for a related compound showing antimicrobial activity.Suggested that membrane disruption was a primary mode of action against bacterial cells.
Qi et al. (2015)Studied the fluorescence and xanthine oxidase inhibitory activity of pyrazole-based compounds.Found promising results indicating potential for drug development targeting oxidative stress-related diseases.

Q & A

Q. What are the recommended synthetic routes for synthesizing 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Sulfamoylation : Reacting a benzamide precursor with bis(2-cyanoethyl)sulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 4–6 hours) to introduce the sulfamoyl group.

Coupling with benzothiazole : Condensation of the sulfamoylated intermediate with 6-nitro-1,3-benzothiazol-2-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF, room temperature, 12–24 hours).

  • Key Considerations :
  • Use inert atmosphere (N₂/Ar) to prevent hydrolysis of cyanoethyl groups.
  • Monitor reaction progress via TLC or HPLC to optimize yield and purity .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity Analysis :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase (gradient: 30%→90% acetonitrile over 20 minutes). Purity >95% is recommended for biological assays.
  • Elemental Analysis (EA) : Confirm C, H, N, S content within ±0.4% of theoretical values.
  • Structural Confirmation :
  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm), sulfamoyl NH (δ 9.2–9.8 ppm), and cyanoethyl CH₂ (δ 2.8–3.2 ppm).
  • FT-IR : Confirm sulfonamide (1320–1350 cm⁻¹, S=O stretch) and benzothiazole (1600–1650 cm⁻¹, C=N stretch) groups .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Methodological Answer :
  • Anticancer Activity :
  • MTT Assay : Test against cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM, with 48–72 hour incubation. Compare IC₅₀ values to positive controls (e.g., doxorubicin).
  • Antimicrobial Screening :
  • Microbroth Dilution : Assess bacterial/fungal growth inhibition (e.g., E. coli, C. albicans) at 10–500 μg/mL.
  • Enzyme Inhibition :
  • Kinase/Protease Assays : Use fluorogenic substrates (e.g., ATPase-Glo™) to quantify inhibition of target enzymes (e.g., EGFR, COX-2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s therapeutic potential?

  • Methodological Answer :
  • Core Modifications :
  • Benzothiazole Substitution : Replace 6-nitro with amino or halogen groups to alter electron density and binding affinity.
  • Sulfamoyl Group Variation : Test bis(2-hydroxyethyl) or bis(2-fluoroethyl) analogs to evaluate cyanoethyl’s role in solubility and toxicity.
  • Assay Design :
  • Parallel synthesis of derivatives followed by high-throughput screening (HTS) against target enzymes/cell lines.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., EGFR’s ATP-binding pocket) .

Q. What advanced techniques are used to study its enzyme inhibition mechanisms?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., tyrosine kinase) on a sensor chip to measure real-time binding kinetics (ka, kd) and affinity (KD).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition.
  • X-ray Crystallography : Co-crystallize the compound with the enzyme (e.g., PDB ID 1M17) to resolve binding modes at atomic resolution .

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Validation :
  • Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
  • Include reference compounds in each assay batch for cross-comparison.
  • Data Triangulation :
  • Combine in vitro (cell-based), ex vivo (tissue explants), and in silico (MD simulations) data to confirm mechanisms.
  • Address off-target effects via kinome-wide profiling (e.g., KINOMEscan®) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.